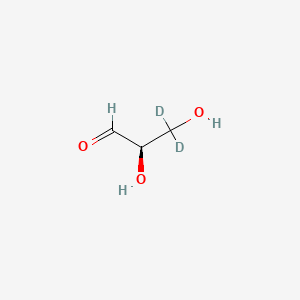

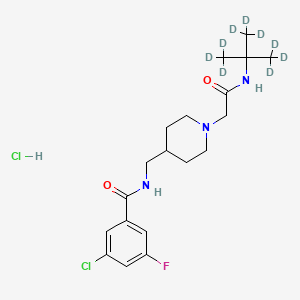

D-Glyceraldehyde-3,3'-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glyceraldehyde-3,3’-d2 is a deuterium-labeled analogue of D-Glyceraldehyde, the simplest of all aldoses. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of D-Glyceraldehyde-3,3’-d2 is C3H4D2O3, and it has a molecular weight of 92.09.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Glyceraldehyde-3,3’-d2 can be synthesized through the oxidation of ketohexoses. For instance, D-fructose can be treated with lead tetraacetate in acetic acid, resulting in the formation of a formic acid-glycolic acid diester of D-Glyceraldehyde. This diester can then be hydrolyzed with dilute acid to yield D-Glyceraldehyde .

Industrial Production Methods: The industrial production of D-Glyceraldehyde-3,3’-d2 involves the use of stable isotope labeling techniques. These methods ensure the incorporation of deuterium atoms into the glyceraldehyde molecule, providing a high-purity product suitable for research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: D-Glyceraldehyde-3,3’-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-Glyceraldehyde-3,3’-d2 can be oxidized using reagents such as lead tetraacetate or periodate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as thiols or amines

Major Products:

Aplicaciones Científicas De Investigación

D-Glyceraldehyde-3,3’-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in drug development and pharmacokinetic studies to investigate the metabolism of pharmaceutical compounds.

Industry: Applied in the production of labeled compounds for quality control and analytical testing .

Mecanismo De Acción

D-Glyceraldehyde-3,3’-d2 exerts its effects primarily through its involvement in metabolic pathways. It is an intermediate in glycolysis and gluconeogenesis, where it is converted to 1,3-bisphosphoglycerate by the enzyme glyceraldehyde-3-phosphate dehydrogenase. This conversion involves the oxidative phosphorylation of D-Glyceraldehyde-3,3’-d2, with the cofactor NAD playing a crucial role .

Comparación Con Compuestos Similares

D-Glyceraldehyde: The unlabelled analogue of D-Glyceraldehyde-3,3’-d2, with the same chemical structure but without deuterium atoms.

L-Glyceraldehyde: The enantiomer of D-Glyceraldehyde, differing in the spatial arrangement of atoms.

Dihydroxyacetone: A structural isomer of glyceraldehyde, differing in the position of the carbonyl group

Uniqueness: D-Glyceraldehyde-3,3’-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a distinct advantage in metabolic research, enabling the detailed study of biochemical pathways and reaction mechanisms.

Propiedades

IUPAC Name |

(2R)-3,3-dideuterio-2,3-dihydroxypropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/t3-/m0/s1/i2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXJOMYWMBOU-NFTRXVFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@H](C=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, methyl[(methylamino)(methylimino)methyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![2,6,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B583736.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)

![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)